(5-Ethylthiophen-2-yl)boronic acid

Description

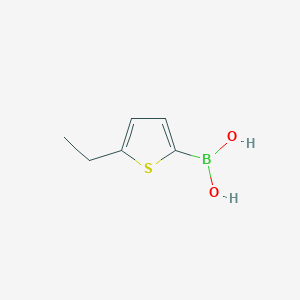

Structure

2D Structure

Properties

IUPAC Name |

(5-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCHLCSUUTVUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598884 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-16-1 | |

| Record name | (5-Ethylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethylthiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Ethylthiophen-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (5-Ethylthiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details two principal routes: a two-step sequence involving halogenation followed by a halogen-metal exchange and borylation, and a direct, one-step iridium-catalyzed C-H borylation. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Core Synthesis Strategies

The synthesis of this compound is predominantly achieved through two competitive and effective pathways starting from the readily available 2-ethylthiophene.

-

Route 1: Halogenation-Borylation Sequence. This classic and robust two-step approach first involves the regioselective bromination of 2-ethylthiophene at the 5-position to yield 2-bromo-5-ethylthiophene. This intermediate is then converted to the target boronic acid via a halogen-metal exchange reaction (using an organolithium reagent like n-butyllithium) followed by quenching with a borate ester.

-

Route 2: Iridium-Catalyzed C-H Borylation. This modern and atom-economical method enables the direct conversion of a C-H bond at the 5-position of 2-ethylthiophene to a C-B bond. This reaction is catalyzed by an iridium complex and typically uses pinacolborane (HBPin) or bis(pinacolato)diboron (B₂pin₂) as the boron source, yielding the boronate ester, which can be subsequently hydrolyzed to the boronic acid if required.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis routes, allowing for a direct comparison of their efficiency and resource requirements.

| Parameter | Route 1: Halogenation-Borylation | Route 2: Ir-Catalyzed C-H Borylation |

| Starting Material | 2-Ethylthiophene | 2-Ethylthiophene |

| Key Reagents | 1. HBr, H₂O₂ 2. n-BuLi, B(Oi-Pr)₃ | [Ir(OMe)COD]₂, dtbpy, HBPin |

| Number of Steps | 2 | 1 |

| Reaction Temperature | Step 1: Not specified Step 2: -78 °C to rt | Room Temperature |

| Overall Yield | ~65-75% (Estimated) | Good to Excellent (Typical for substrate class)[1][2] |

| Key Advantages | High reliability, avoids expensive catalysts | Atom-economical, single step, mild conditions |

| Key Disadvantages | Two distinct steps, requires cryogenic temperatures | Requires expensive iridium catalyst and ligand |

Note: The yield for Route 1 is an estimation based on typical yields for each reaction type, as a complete sequential protocol with a final reported yield was not found in the provided search results. The yield for Route 2 is based on general reports for similar 2-substituted thiophenes.[1][2]

Experimental Protocols

Route 1: Halogenation-Borylation Sequence

This route is divided into two distinct experimental procedures.

Step 1: Synthesis of 2-Bromo-5-ethylthiophene

This protocol is adapted from a procedure for the bromination of 2-ethylthiophene.[3]

Methodology:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), suspend 2-ethylthiophene (1.0 g, 8.9 mmol, 1.0 equiv.) in a mixture of acetonitrile (3 mL) and water (7 mL).

-

To the stirred suspension, add a 48% aqueous solution of hydrobromic acid (0.56 mL, 5.0 mmol, 0.56 equiv.) dropwise.

-

Following the HBr addition, add a 30% aqueous solution of hydrogen peroxide (0.5 mL, 5.0 mmol, 0.56 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-bromo-5-ethylthiophene.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the conversion of an aryl halide to a boronic acid.

Methodology:

-

Dissolve 2-bromo-5-ethylthiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equiv., typically a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the thienyllithium intermediate.

-

Add triisopropyl borate (B(Oi-Pr)₃, 1.2 equiv.) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

-

Stir the biphasic mixture vigorously for 30-60 minutes to hydrolyze the boronate ester.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or silica gel chromatography.

Route 2: Iridium-Catalyzed C-H Borylation

This protocol is a general procedure for the iridium-catalyzed borylation of thiophenes and is expected to be highly effective for 2-ethylthiophene.[1][2]

Methodology:

-

In a glovebox, charge an oven-dried reaction vessel with [Ir(OMe)COD]₂ (0.015 equiv., 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv., 3 mol%).

-

Add anhydrous n-hexane as the solvent.

-

Add pinacolborane (HBPin) (1.5-2.0 equiv.) to the mixture.

-

Add 2-ethylthiophene (1.0 equiv.) to the catalyst solution.

-

Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by GC-MS. The primary product will be 2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Upon completion, remove the solvent under reduced pressure. The crude boronate ester can be purified by silica gel chromatography.

-

(Optional Hydrolysis to Boronic Acid): To convert the pinacol boronate ester to the boronic acid, dissolve the crude or purified ester in a 10:1 mixture of THF/water. Add an excess of sodium periodate (NaIO₄) and stir at room temperature. Alternatively, transesterification with another diol followed by hydrolysis can be performed. Acidic workup (as described in Route 1, Step 2) will yield the final boronic acid.

Visualized Workflows and Pathways

The logical steps and chemical transformations for each synthetic route are depicted below using Graphviz diagrams.

Route 1: Halogenation-Borylation Workflow

Caption: Workflow for the two-step synthesis via bromination and borylation.

Route 2: C-H Borylation Signaling Pathway

Caption: Simplified catalytic cycle for direct Ir-catalyzed C-H borylation.

References

Characterization of (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

(5-Ethylthiophen-2-yl)boronic acid, with the CAS number 162607-16-1, possesses the molecular formula C6H9BO2S and a molecular weight of 156.01 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 162607-16-1 | ChemShuttle[1] |

| Molecular Formula | C6H9BO2S | ChemShuttle[1] |

| Molecular Weight | 156.01 g/mol | ChemShuttle[1] |

| Boiling Point (Predicted) | 307.9 ± 44.0 °C | |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.75 ± 0.53 |

Synthesis

A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route starts from 2-bromo-5-ethylthiophene.

Experimental Protocol: Synthesis of this compound

-

Lithiation: Dissolve 2-bromo-5-ethylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. Stir vigorously for 1-2 hours.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following sections outline the expected spectral data based on the analysis of similar thiophene boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the thiophene ring protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.5 | d |

| ~6.9 | d |

| ~2.9 | q |

| ~1.3 | t |

| ~5.0-8.0 | br s |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Thiophene-C5 |

| ~140 | Thiophene-C2 |

| ~135 | Thiophene-C3 |

| ~125 | Thiophene-C4 |

| ~25 | -CH₂- (Ethyl) |

| ~15 | -CH₃ (Ethyl) |

¹¹B NMR Spectroscopy: Boron-11 NMR is a specific technique for characterizing boron-containing compounds. For a tricoordinate boronic acid, a single broad peak is expected in the range of δ 25-35 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Note that boronic acids can form trimeric anhydrides (boroxines) in aprotic solvents, which can complicate spectra. Using a protic solvent like methanol-d₄ can help to break up these oligomers.

-

Acquisition: Record ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: In mass spectrometry, boronic acids can be challenging to analyze due to their tendency to dehydrate and form cyclic boroxines.[2] Common ionization techniques include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

ESI-MS: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ or adducts with solvent or salts. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

-

GC-MS: Derivatization with a silylating agent is often required to increase volatility. The resulting spectrum would show the molecular ion of the derivatized compound and characteristic fragmentation patterns.[2]

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), an aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere with stirring for several hours until completion, which can be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive framework for its characterization, including its physical and chemical properties, a plausible synthetic route, and detailed analytical protocols. While experimental data for this specific molecule is limited in public databases, the information presented, based on established chemical principles and data from analogous compounds, offers a robust starting point for researchers. Experimental verification of the predicted data is recommended for any application.

References

(5-Ethylthiophen-2-yl)boronic acid: A Technical Overview of Physical Properties

(5-Ethylthiophen-2-yl)boronic acid is an organoboron compound integral to the synthesis of complex organic molecules, particularly within the fields of medicinal chemistry and materials science. As a derivative of thiophene, a sulfur-containing heterocycle, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a detailed summary of its core physical properties for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. The data, compiled from various chemical data repositories, are summarized below. It is important to note that several of these values are predicted through computational models and may vary from empirically determined figures.

| Property | Value |

| CAS Number | 162607-16-1 |

| Molecular Formula | C₆H₉BO₂S |

| Molecular Weight | 156.01 g/mol |

| Appearance | Solid (typical for boronic acids) |

| Boiling Point | 307.9 ± 44.0 °C at 760 mmHg (Predicted)[1][2] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted)[1] |

| pKa | 8.75 ± 0.53 (Predicted)[1] |

| Flash Point | 140.042 °C[2] |

Solubility Profile

Specific solubility data for this compound in various organic solvents is not extensively documented. However, the general solubility of boronic acids can be characterized as follows:

-

High Solubility: Generally observed in polar aprotic solvents like ethers (e.g., dioxane) and ketones.

-

Moderate Solubility: Often seen in chlorinated solvents such as chloroform.

-

Low Solubility: Typically exhibit very low solubility in nonpolar hydrocarbon solvents.[3]

The solubility of boronic acids can be influenced by their tendency to form reversible covalent complexes with diols, a property that can be exploited to enhance solubility in certain media.[4] Furthermore, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can also affect their solubility characteristics.[4]

Experimental Protocols: General Methodologies

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in publicly available literature, the following outlines standard methodologies employed for such characterizations.

Melting Point Determination

The melting point of a solid boronic acid is typically determined using a digital melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed into the heating block of the apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. It is crucial to note that for boronic acids, the observed "melting point" may in fact be a decomposition or dehydration point, which can lead to variability in reported values.[5]

pKa Determination

The acidity constant (pKa) of a boronic acid is a measure of its Lewis acidity. Potentiometric titration is a common method for its determination.

-

Solution Preparation: A solution of the boronic acid is prepared in a suitable solvent system, often a water-miscible co-solvent mixture (e.g., water/DMSO or water/methanol), due to the limited aqueous solubility of many arylboronic acids.[6]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at which half of the boronic acid has been neutralized.[7]

Logical and Experimental Workflows

Visualizing the application and characterization of this compound provides a clearer understanding of its role in synthesis and analysis. The following diagrams, rendered in DOT language, illustrate key processes.

Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.

Caption: General Workflow for Melting Point Determination.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]

- 7. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide to (5-Ethylthiophen-2-yl)boronic Acid: A Key Building Block in Chemical Synthesis and Drug Discovery

(5-Ethylthiophen-2-yl)boronic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its utility as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions, has positioned it as a valuable reagent for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental details and quantitative data relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with an ethyl group at the 5-position and a boronic acid functional group [-B(OH)₂] at the 2-position. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 162607-16-1 |

| Molecular Formula | C₆H₉BO₂S |

| Molecular Weight | 156.01 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO |

Note: Some physical properties may vary depending on the purity and physical state of the compound.

Synthesis of this compound

The synthesis of aryl and heteroaryl boronic acids often involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common route to this compound starts from 2-ethylthiophene.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: lithiation of 2-ethylthiophene followed by borylation and hydrolysis.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

-

2-Ethylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-ethylthiophene and anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is cooled in an ice bath, and aqueous hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):

-

Thiophene protons: Two doublets in the aromatic region (approximately 6.8-7.5 ppm), corresponding to the protons at the 3- and 4-positions of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

-

Ethyl group protons: A quartet (approximately 2.8 ppm) for the methylene (-CH₂-) protons and a triplet (approximately 1.3 ppm) for the methyl (-CH₃) protons.

-

Boronic acid protons: A broad singlet for the two hydroxyl (-OH) protons, which may be exchangeable with D₂O. The chemical shift of this peak can be highly variable.

Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):

-

Thiophene carbons: Four signals in the aromatic region (approximately 125-150 ppm). The carbon attached to the boron atom would likely be deshielded.

-

Ethyl group carbons: Two signals in the aliphatic region, one for the methylene carbon (around 23 ppm) and one for the methyl carbon (around 15 ppm).

Applications in Drug Discovery and Development

Thiophene derivatives are prevalent in many pharmaceuticals, and the introduction of a boronic acid moiety provides a reactive handle for further molecular elaboration.[1] this compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is fundamental in building the carbon skeleton of many drug candidates.

Biological Significance of Thiophene-containing Compounds

Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel thiophene-containing compounds using building blocks like this compound is a key strategy in the discovery of new therapeutic agents.

While specific quantitative biological data for this compound itself is not extensively published, its derivatives are often evaluated for their biological activity. For instance, various thiophene derivatives have been synthesized and tested for their inhibitory effects on different enzymes or their cytotoxic effects on cancer cell lines. The data from such studies, typically presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its ability to participate in robust and efficient cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures. Further research into the synthesis of novel derivatives of this compound and the evaluation of their biological activities will likely lead to the discovery of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals working in the dynamic field of drug discovery and development.

References

An In-depth Technical Guide to (5-Ethylthiophen-2-yl)boronic acid

This technical guide provides a comprehensive overview of (5-Ethylthiophen-2-yl)boronic acid, a key building block for researchers and professionals in drug development and materials science. The document details its chemical identifiers, outlines a general synthetic protocol, and illustrates its application in the synthesis of novel compounds.

Core Compound Identifiers

This compound is a member of the heteroarylboronic acid family, which is widely utilized in organic synthesis. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| CAS Number | 162607-16-1 | [1][2][3] |

| Molecular Formula | C₆H₉BO₂S | [1] |

| Molecular Weight | 156.01 g/mol | [1] |

| Synonyms | 5-Ethylthiophene-2-boronic acid, 2-Ethylthiophene-5-boronic acid, this compound | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows established procedures for the preparation of heteroarylboronic acids. A general and widely adopted method involves the lithiation of an appropriate thiophene precursor followed by quenching with a trialkyl borate and subsequent hydrolysis.[5][6]

General Synthetic Protocol:

A two-step, one-pot synthesis is commonly employed for preparing thiophene boronic acids. The procedure generally involves the following steps:

-

Lithiation of 2-Bromo-5-ethylthiophene: To a solution of 2-bromo-5-ethylthiophene in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a strong organolithium base such as n-butyllithium is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange, forming the 5-ethylthiophen-2-yllithium intermediate.

-

Borylation: A trialkyl borate, most commonly triisopropyl borate or trimethyl borate, is then added to the solution of the lithiated thiophene at the same low temperature. The reaction is allowed to proceed for a set time, during which the boronic ester is formed.

-

Hydrolysis: The reaction is then quenched by the addition of an aqueous acid, such as hydrochloric acid. This step hydrolyzes the boronic ester to the desired this compound.

-

Work-up and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield the pure this compound.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Boronic acids, in particular, have gained prominence as versatile building blocks in drug discovery, underscored by the successful development of several FDA-approved boronic acid-containing drugs.[5][7]

This compound serves as a crucial intermediate in the synthesis of more complex molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][9] This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl halides, providing a powerful tool for the construction of novel molecular scaffolds with potential therapeutic applications.[9]

The logical workflow for the utilization of this compound in a drug discovery program is depicted in the following diagram.

This workflow illustrates the synthesis of the boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction with a suitable partner (an aryl or heteroaryl halide) to generate a library of novel thiophene derivatives. These new chemical entities can then be subjected to biological screening to identify lead compounds for further optimization in the drug discovery pipeline. The ethyl group on the thiophene ring can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds, potentially leading to improved pharmacokinetic profiles.[8]

In addition to drug discovery, thiophene-based materials are integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). The Suzuki-Miyaura coupling, utilizing building blocks like this compound, is a key method for synthesizing the conjugated polymer backbones required for these applications.[10]

The following diagram illustrates the logical relationship in the synthesis of a thiophene-containing conjugated polymer.

This diagram shows how this compound can be copolymerized with an aryl dihalide via Suzuki-Miyaura polycondensation to create a conjugated polymer. These polymers are the active components in various organic electronic devices.

References

- 1. 5-ETHYLTHIOPHENYLBORONIC ACID | 162607-16-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-ethylthiophen-2-ylboronic acid;CAS No.:162607-16-1 [chemshuttle.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lv.bloomtechz.com [lv.bloomtechz.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of (5-Ethylthiophen-2-yl)boronic acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of (5-Ethylthiophen-2-yl)boronic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines general solubility trends for structurally related arylboronic acids, provides a detailed experimental protocol for solubility determination, and contextualizes the importance of solubility in its application in drug development.

Introduction

This compound is a heterocyclic organoboron compound that serves as a crucial building block in medicinal chemistry and materials science. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the synthesis of complex molecular architectures.[1][2][3] The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and overall process efficiency.

This technical guide addresses the current gap in specific solubility data for this compound by providing a framework for its determination and application.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids generally exhibit poor solubility in nonpolar, hydrocarbon solvents and higher solubility in polar aprotic and protic solvents.[5] The presence of the thiophene ring and the ethyl group in the target molecule will influence its polarity and crystal lattice energy, thus affecting its solubility profile.

Data Presentation: Qualitative Solubility Trends of Arylboronic Acids

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents, extrapolated from data on phenylboronic acid and other arylboronic acids.[5]

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale and Remarks |

| Ethers | Tetrahydrofuran (THF), Dioxane | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. They are commonly used as solvents for Suzuki-Miyaura coupling reactions.[5] |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Similar to ethers, the carbonyl group in ketones can accept hydrogen bonds from the boronic acid.[5] |

| Alcohols | Methanol, Ethanol | Moderate to High | Polar protic solvents can both donate and accept hydrogen bonds, leading to good solubility. Thiophene-2-boronic acid is noted to be soluble in methanol.[6] There is a potential for esterification with the alcohol. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Phenylboronic acid exhibits moderate solubility in chloroform.[5] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polarity of these solvents is generally too low to effectively solvate the polar boronic acid functional group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are generally poor solvents for boronic acids and are often used as anti-solvents for crystallization or purification.[5] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are effective at solvating a wide range of organic compounds, including boronic acids. |

Experimental Protocol for Solubility Determination: The Dynamic (Polythermal) Method

The dynamic method is a reliable technique for determining the equilibrium solubility of a compound in a solvent as a function of temperature. It involves visually or instrumentally observing the temperature at which a known concentration of the solute completely dissolves upon controlled heating. The following protocol is adapted from established methods for determining the solubility of arylboronic acids.[5]

3.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and small stir bars

-

Controlled temperature bath (e.g., oil bath or a programmable heating block)

-

Calibrated thermometer or temperature probe (precision ±0.1 °C)

-

Optional: Turbidity sensor or laser light scattering probe for automated detection

3.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific mass of this compound into a glass vial.

-

Add a precise mass or volume of the desired organic solvent to the vial to create a mixture of known composition (mole fraction or g/100g solvent).

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring to ensure the suspension is homogeneous.

-

Slowly increase the temperature of the bath at a constant rate (e.g., 0.2–0.5 °C per minute) to allow the system to maintain equilibrium.

-

Carefully monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the dissolution temperature (T_sol) for that specific concentration.

-

If using a turbidity probe, T_sol is the temperature at which the turbidity drops to that of the pure solvent.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

-

Construct a solubility curve by plotting the dissolution temperature (T_sol) on the y-axis against the mole fraction (x) or concentration of the solute on the x-axis.

-

The resulting curve provides the solubility of this compound in the tested solvent across a range of temperatures.

-

Mandatory Visualizations

4.1. Logical Workflow for Solvent Selection and Solubility Determination

The following diagram outlines a systematic approach for researchers to select an appropriate solvent and determine the solubility of a boronic acid for a specific application, such as a Suzuki-Miyaura coupling reaction.

Caption: Workflow for solvent selection and solubility determination.

4.2. Role of Boronic Acids in Drug Development: Enzyme Inhibition

Boronic acids are a prominent class of enzyme inhibitors in drug development. Their mechanism of action often involves the formation of a reversible covalent bond with a key amino acid residue, such as serine, in the enzyme's active site. This interaction mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[7][8][9][10] The diagram below illustrates this general mechanism.

Caption: Mechanism of enzyme inhibition by a boronic acid.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers and drug development professionals with the necessary tools to proceed with its application. By understanding the general solubility trends of related arylboronic acids and employing the detailed dynamic method for solubility determination, users can generate the critical data needed to optimize their synthetic and formulation processes. The role of boronic acids as enzyme inhibitors highlights the importance of such fundamental physicochemical characterization in the broader context of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (5-Ethylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(5-Ethylthiophen-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. As with many boronic acids, its stability is a critical factor for successful and reproducible synthetic outcomes, as well as for ensuring the quality and shelf-life of intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Core Concepts of Boronic Acid Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways:

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This degradation pathway can be catalyzed by moisture, as well as acidic or basic conditions.

-

Oxidation: The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts. Exposure to air (oxygen) can facilitate this degradation.

Furthermore, factors such as temperature and light can accelerate these degradation processes. Understanding and controlling these factors are paramount for maintaining the integrity of the compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on data from structurally similar thiophene boronic acids:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down the kinetics of hydrolytic and oxidative reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation of the electron-rich boronic acid moiety. |

| Moisture | Dry/Desiccated Environment | Minimizes hydrolysis of the boronic acid to the corresponding thiophene. |

| Light | Amber Vial/Protection from Light | Prevents potential photolytic degradation. |

Stability and Degradation Pathway

The following diagram illustrates the key factors influencing the stability of this compound and its primary degradation pathways.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a series of forced degradation studies can be performed. These studies are essential for identifying potential degradation products and determining the intrinsic stability of the molecule.

Stability-Indicating HPLC Method Development

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Isocratic):

-

A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape. The exact ratio should be optimized for optimal separation.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: Determined by UV scan of the compound (typically in the range of 230-280 nm for thiophene derivatives).

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan (platinum or alumina).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in buffers of different pH values (e.g., pH 2, pH 7, and pH 9).

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Photostability Assessment (ICH Q1B)

Objective: To assess the stability of the compound under exposure to light.

Experimental Protocol:

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: After the exposure period, analyze both the exposed and control samples using the validated stability-indicating HPLC method. Compare the chromatograms to identify any photodegradation products.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration in its handling, storage, and application in drug discovery and development. By adhering to the recommended storage conditions—refrigeration in a dry, inert atmosphere and protected from light—the integrity of the compound can be maintained. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to perform comprehensive stability assessments, ensuring the quality and reliability of this important synthetic building block.

Commercial Availability and Synthetic Strategies for (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide for Researchers

(5-Ethylthiophen-2-yl)boronic acid , a valuable heterocyclic building block in medicinal chemistry and materials science, is readily available from a variety of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed synthetic methodologies. It is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile reagent in their work.

Commercial Availability

This compound, identified by its CAS Number 162607-16-1, can be procured from several fine chemical suppliers. Notable vendors include ChemShuttle and Guidechem, who list the compound with purities typically around 97%. While pricing and stock levels vary, this accessibility facilitates its use in a range of research and development applications. For comparison, structurally similar compounds such as (5-Methylthiophen-2-yl)boronic acid and (5-Ethylthiophen-3-yl)boronic acid are also commercially available, offering avenues for structure-activity relationship (SAR) studies.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some physical properties, such as boiling and melting points, are often predicted and may vary. Researchers should consult the supplier's certificate of analysis for lot-specific data.

| Property | Value | Source |

| CAS Number | 162607-16-1 | ChemShuttle |

| Molecular Formula | C₆H₉BO₂S | ChemShuttle |

| Molecular Weight | 156.01 g/mol | ChemShuttle |

| Purity | ≥97% | Guidechem |

| Appearance | Off-white to light yellow powder | Generic Supplier Data |

| Predicted Boiling Point | 307.9 ± 44.0 °C at 760 mmHg | Generic Supplier Data |

| Predicted Density | 1.20 ± 0.1 g/cm³ | Generic Supplier Data |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and widely applicable method for the preparation of 2-substituted thiophene boronic acids is through the lithiation of the corresponding thiophene followed by borylation. The following protocol is a generalized procedure adapted from established methods for similar substrates.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-Ethylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Lithiation of 2-Ethylthiophene:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (10 mL per 10 mmol of 2-ethylthiophene).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add 2-ethylthiophene (1.0 equivalent) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium salt may result in a color change.

-

-

Borylation:

-

To the solution of the lithiated thiophene, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the phenyl ring and their ability to engage in various biological interactions. Boronic acids, on the other hand, are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.

While specific biological targets for this compound are not yet widely reported, its structural motifs suggest potential applications as an inhibitor of various enzymes. For instance, benzo[b]thiophene boronic acids, which share a similar core structure, have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics[1]. The boronic acid moiety acts as a transition-state analog, binding to the active site of the enzyme.

Potential Signaling Pathway Involvement:

Given the role of related boronic acids as enzyme inhibitors, a hypothetical signaling pathway where this compound could act is in the disruption of bacterial cell wall synthesis by inhibiting a key enzyme.

Caption: Hypothetical pathway of β-lactamase inhibition by a thiophene boronic acid.

This diagram illustrates how a β-lactam antibiotic would normally inhibit penicillin-binding proteins (PBPs) to disrupt cell wall synthesis, leading to cell lysis. However, in resistant bacteria, metallo-β-lactamase inactivates the antibiotic. This compound, as a hypothetical inhibitor, would block the action of metallo-β-lactamase, thereby restoring the efficacy of the β-lactam antibiotic.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. The synthetic route via lithiation and borylation of 2-ethylthiophene provides a reliable method for its preparation. While its specific biological activities are an area of ongoing research, its structural features suggest it as a promising candidate for the development of novel enzyme inhibitors, particularly in the context of antimicrobial research. This guide provides a foundational resource for scientists to explore the applications of this valuable compound.

References

Spectroscopic Profile of (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Ethylthiophen-2-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific compound is not publicly available, this guide presents predicted values and data from the closely related analogue, (5-Methylthiophen-2-yl)boronic acid, to offer valuable insights for characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the expected and analogue-derived spectroscopic data for this compound. These values are crucial for the structural elucidation and purity assessment of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound: this compound Solvent: DMSO-d₆ (predicted)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Expected | ~7.5 | d | 1H | H-3 |

| ~6.9 | d | 1H | H-4 | |

| 2.8 | q | 2H | -CH₂- | |

| 1.25 | t | 3H | -CH₃ | |

| ~8.0 (broad s) | 2H | B(OH)₂ | ||

| (5-Methylthiophen-2-yl)boronic acid (Analogue) | Data not available in search results |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Expected | ~150 | C-5 |

| ~140 | C-2 | |

| ~135 | C-3 | |

| ~125 | C-4 | |

| ~23 | -CH₂- | |

| ~15 | -CH₃ | |

| (5-Methylthiophen-2-yl)boronic acid (Analogue) | Data not available in search results |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established spectroscopic principles. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and temperature.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected | ||

| 3500-3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~3100 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (thiophene ring) |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | B-C stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion Type | Comments |

| Expected | ||

| 156 | [M]⁺ | Molecular ion peak for the most abundant isotopes (¹¹B, ³²S). |

| 139 | [M-OH]⁺ | Loss of a hydroxyl group. |

| 111 | [M-B(OH)₂]⁺ | Loss of the boronic acid group. |

Note: Mass spectrometry of boronic acids can sometimes be complicated by the formation of cyclic anhydrides (boroxines) in the gas phase, which may lead to ions at higher m/z values.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₆H₉BO₂S.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Quantum Chemical Calculations for (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide

Disclaimer: This document presents a hypothetical technical guide based on established computational chemistry protocols. As of late 2025, specific quantum chemical studies for (5-Ethylthiophen-2-yl)boronic acid have not been extensively published. The quantitative data herein is illustrative and representative of results expected for similar thiophene-based boronic acid derivatives, intended to serve as a reference for researchers in drug development and materials science.

Introduction

This compound is a member of the heteroaryl boronic acid family, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions has made them indispensable for constructing complex organic molecules, including active pharmaceutical ingredients (APIs). The electronic and structural properties of these molecules are critical determinants of their reactivity, stability, and biological activity.

Quantum chemical calculations provide a powerful, non-experimental method to elucidate these properties at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic structures, spectroscopic signatures (NMR, IR), and reactivity descriptors. This guide outlines a comprehensive computational protocol for the theoretical investigation of this compound, offering a framework for its characterization and for predicting its behavior in various chemical environments.

Computational & Experimental Protocols

Computational Methodology

A robust computational approach is essential for obtaining reliable theoretical data. The following protocol outlines a standard workflow for the quantum chemical analysis of this compound.

2.1.1 Software and Hardware All calculations described can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[1][2] These computations are typically run on high-performance computing (HPC) clusters to manage the computational cost associated with the chosen levels of theory.

2.1.2 Molecular Geometry Optimization The initial 3D structure of this compound is built and subjected to geometry optimization. This process locates the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[3][4][5][6]

-

Basis Set: 6-311+G(d,p). This Pople-style basis set is suitable for organic molecules containing second-row elements like sulfur, with diffuse functions (+) to describe non-covalent interactions and polarization functions (d,p) for improved geometry and electronic property prediction.[7][8]

-

Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used to simulate a solvent environment (e.g., water or DMSO) to provide more realistic predictions of molecular properties in solution.

2.1.3 Vibrational Frequency Analysis Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This analysis serves two purposes:

-

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of IR Spectrum: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, allowing for the prediction of its infrared (IR) spectrum. Calculated frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set deficiencies.[9]

2.1.4 Electronic Property and Frontier Molecular Orbital (FMO) Analysis The optimized geometry is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.

2.1.5 NMR Chemical Shift Prediction Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using the Gauge-Including Atomic Orbital (GIAO) method.[10][11][12]

-

Method: GIAO-DFT

-

Functional/Basis Set: B3LYP/6-311+G(d,p)

-

Reference Standard: Calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Experimental Protocols (Generalized)

For validation of theoretical results, experimental data is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to TMS.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet or Attenuated Total Reflectance (ATR) method in the range of 4000-400 cm⁻¹.

Results and Discussion

This section presents illustrative data that would be obtained from the computational protocol described above.

Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters are summarized in Table 1. The planarity of the thiophene ring and the orientation of the boronic acid and ethyl groups are critical features.

| Table 1: Illustrative Optimized Geometrical Parameters | |

| Bond Lengths (Å) | |

| C2-B | 1.558 |

| B-O1 | 1.375 |

| B-O2 | 1.375 |

| S1-C2 | 1.765 |

| S1-C5 | 1.721 |

| C5-C6 | 1.510 |

| C6-C7 | 1.539 |

| **Bond Angles (°) ** | |

| S1-C2-B | 124.5 |

| O1-B-O2 | 118.9 |

| C2-B-O1 | 120.5 |

| C4-C5-C6 | 128.1 |

| C5-C6-C7 | 112.3 |

Frontier Molecular Orbitals and Electronic Properties

The analysis of Frontier Molecular Orbitals (FMOs) provides insight into the molecule's reactivity. The HOMO is typically localized over the electron-rich thiophene ring, indicating its role as an electron donor. The LUMO is often distributed across the boronic acid moiety and the aromatic system, marking it as the site for nucleophilic attack.

| Table 2: Illustrative Electronic Properties | |

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 eV |

| Dipole Moment | 2.85 Debye |

A larger HOMO-LUMO gap, as illustrated here, suggests high kinetic stability and low chemical reactivity.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR spectra to assign characteristic peaks. Key vibrational modes for thiophene and boronic acid groups are highlighted in Table 3.

| Table 3: Illustrative Vibrational Frequencies (cm⁻¹) | ||

| Vibrational Mode | Calculated (Scaled) | Hypothetical Experimental |

| O-H Stretch (Boronic Acid) | 3450 | 3465 |

| C-H Stretch (Aromatic) | 3105 | 3110 |

| C-H Stretch (Ethyl) | 2970 | 2975 |

| C=C Stretch (Thiophene) | 1580 | 1585 |

| B-O Stretch | 1355 | 1360 |

| C-S Stretch | 840 | 845 |

Predicted NMR Spectra

Predicted NMR chemical shifts are invaluable for confirming molecular structure. The theoretical data in Table 4 shows expected chemical shifts for the hydrogen and carbon atoms in the molecule.

| Table 4: Illustrative Predicted NMR Chemical Shifts (ppm) | |

| ¹H NMR | |

| H (Thiophene C3) | 7.35 |

| H (Thiophene C4) | 7.10 |

| -CH₂- (Ethyl) | 2.95 |

| -CH₃ (Ethyl) | 1.30 |

| -OH (Boronic Acid) | 5.50 (broad) |

| ¹³C NMR | |

| C2 (Thiophene) | 145.0 |

| C3 (Thiophene) | 128.5 |

| C4 (Thiophene) | 126.0 |

| C5 (Thiophene) | 150.2 |

| -CH₂- (Ethyl) | 25.5 |

| -CH₃ (Ethyl) | 15.8 |

Visualizations

Diagrams generated using Graphviz provide clear visual representations of workflows and relationships.

Caption: Computational workflow for quantum chemical analysis.

Caption: Relationship between molecular properties and applications.

Conclusion

This technical guide has outlined a comprehensive, albeit illustrative, framework for the quantum chemical investigation of this compound. By leveraging Density Functional Theory, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. The presented computational workflow, from geometry optimization to spectral prediction, provides a solid foundation for future theoretical and experimental studies. The illustrative data demonstrates the depth of information that can be obtained, which is critical for rational drug design, catalyst development, and the synthesis of novel organic materials. The validation of these theoretical predictions with experimental data remains a crucial step to ensure the accuracy and applicability of the computational models.

References

- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 2. researchgate.net [researchgate.net]

- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with (5-Ethylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Ethylthiophen-2-yl)boronic acid. This versatile building block is valuable for the synthesis of 5-aryl-2-ethylthiophenes, which are significant scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar thiophene derivatives and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[3][4] this compound is a useful reagent for introducing the 5-ethylthiophene moiety into various molecular frameworks, a common feature in biologically active compounds.

Thiophene-containing compounds are integral to many pharmaceuticals and agrochemicals.[5] The development of efficient synthetic routes to novel thiophene derivatives is therefore of high importance in drug discovery and development.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound with an aryl halide is depicted below:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the typical workflow for performing and analyzing a Suzuki coupling reaction.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for (5-Ethylthiophen-2-yl)boronic Acid in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for (5-Ethylthiophen-2-yl)boronic acid in organic electronics are limited in publicly available literature. Therefore, these application notes and protocols are based on the extensively studied and structurally similar analogue, (5-hexylthiophen-2-yl)boronic acid and its resulting polymer, poly(3-hexylthiophene) (P3HT) . The methodologies and expected outcomes detailed below are highly relevant and transferable to research involving this compound, but may require optimization. The shorter ethyl side chain is expected to decrease solubility but may enhance charge transport due to closer polymer chain packing.

Introduction